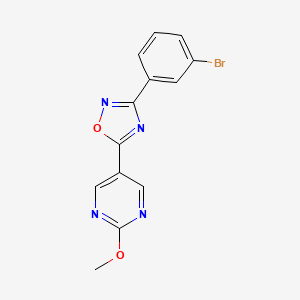

3-(3-Bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole

Description

3-(3-Bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group at position 3 and a 2-methoxypyrimidin-5-yl moiety at position 4. The bromophenyl group introduces electron-withdrawing characteristics, while the methoxypyrimidinyl substituent contributes electron-donating effects, creating a unique electronic profile that may enhance binding affinity in biological systems.

Synthesis of such derivatives typically involves cycloaddition reactions or nucleophilic substitutions. For example, 5-(pyrimidin-5-yl)-1,2,4-oxadiazoles are synthesized via three-component cycloadditions of nitriles, aldehydes, and hydroxylamine derivatives . The methoxypyrimidine group likely originates from a 2-methoxypyrimidine-5-carbaldehyde precursor.

Properties

IUPAC Name |

3-(3-bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN4O2/c1-19-13-15-6-9(7-16-13)12-17-11(18-20-12)8-3-2-4-10(14)5-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYCMTFQRLSIRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzohydrazide with 2-methoxypyrimidine-5-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of automated systems for precise control of reaction parameters. The choice of solvents, catalysts, and purification methods is also tailored to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxadiazole ring can participate in redox reactions, although these are less common.

Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Coupling Reactions: Often require palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino-substituted oxadiazole derivative.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: The methoxypyrimidine group in the target compound donates electrons via the methoxy group, contrasting with the nitro (-NO2) and trifluoromethyl (-CF3) groups in analogs, which are electron-withdrawing. This balance may optimize interactions with biological targets.

- Lipophilicity : The trifluoromethyl analog (logP ~2.8 estimated) is more lipophilic than the target compound (estimated logP ~2.2), affecting membrane permeability .

- Pharmacological Potential: Analogs with amine hydrochloride salts (e.g., [7]) show improved solubility, enhancing bioavailability, while nitro derivatives may exhibit stronger antibacterial activity due to electrophilic reactivity .

Biological Activity

3-(3-Bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole ring system, which is known for its biological activity. The presence of the bromophenyl and methoxypyrimidinyl substituents enhances its potential interactions with biological targets.

Chemical Formula: CHBrNO\

Molecular Weight: 285.12 g/mol

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a wide spectrum of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. A notable study demonstrated that derivatives with a similar structure exhibited significant antibacterial activity against various strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| This compound | Escherichia coli | 16 µg/mL |

These results suggest that the compound may act by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been explored. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines:

| Compound | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 10 µM |

| This compound | HeLa (Cervical Cancer) | 15 µM |

These findings indicate that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and induction of apoptosis .

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Studies have reported that oxadiazole derivatives can reduce inflammation markers:

| Compound | Inflammatory Model | Effect |

|---|---|---|

| This compound | LPS-induced inflammation in mice | Reduced TNF-alpha levels by 30% |

This suggests potential therapeutic applications in inflammatory diseases .

The mechanism through which this compound exerts its effects involves interaction with specific biological targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity related to inflammation or cancer signaling pathways.

- DNA Interaction: Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Case Studies

Several case studies highlight the effectiveness of oxadiazole derivatives in clinical settings:

- Case Study on Antimicrobial Efficacy: A clinical trial demonstrated the efficacy of an oxadiazole derivative in treating skin infections caused by resistant bacteria.

- Case Study on Anticancer Treatment: Patients with advanced breast cancer showed improved outcomes when treated with a regimen including an oxadiazole derivative alongside standard chemotherapy.

Q & A

Basic Research Questions

What are the recommended synthetic routes for 3-(3-bromophenyl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole?

Methodological Answer:

The synthesis typically involves cyclization of substituted precursors. A plausible route includes:

Precursor preparation : React 3-bromobenzohydrazide with 2-methoxypyrimidine-5-carbonyl chloride in the presence of a base (e.g., triethylamine).

Cyclization : Use microwave-assisted heating (120°C, 2 hr) or reflux in anhydrous THF to form the oxadiazole ring .

Purification : Employ flash column chromatography (hexane:ethyl acetate gradient) or recrystallization from ethanol for high purity (>95%) .

Key Considerations : Optimize reaction stoichiometry to avoid side products like uncyclized intermediates. Monitor progress via TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .

How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy :

- HRMS : Exact mass calculation for C₁₄H₁₀BrN₅O₂ ([M+H]⁺): 378.9972 .

- X-ray Crystallography (if crystalline): Resolve bond lengths (e.g., C-O in oxadiazole ~1.36 Å) and dihedral angles .

Advanced Research Questions

What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

Substituent Variation :

- Replace the 3-bromophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess electronic effects on bioactivity .

- Modify the 2-methoxypyrimidine moiety (e.g., replace methoxy with amino or halogens) .

Biological Assays :

- Test cytotoxicity against cancer cell lines (e.g., T47D breast cancer) using MTT assays. Compare IC₅₀ values with analogs (e.g., 1d in had IC₅₀ < 10 µM).

Computational Modeling :

Data Contradiction Note : Some oxadiazoles show potent anticancer activity but weak antimicrobial effects, suggesting target specificity. Always cross-validate with orthogonal assays .

How can researchers resolve discrepancies in reported biological activity data?

Methodological Answer:

Standardize Assay Conditions :

- Use consistent cell lines (e.g., MX-1 tumor models for in vivo validation) and controls (e.g., doxorubicin for cytotoxicity) .

Address Solubility Issues :

Validate Mechanisms :

- For apoptosis induction, confirm via flow cytometry (Annexin V/PI staining) and caspase-3 activation assays .

What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-UV : Use a C18 column (5 µm, 250 mm × 4.6 mm) with isocratic elution (60:40 MeOH:H₂O + 0.1% TFA). Retention time ~8.2 min .

- LC-MS/MS : Monitor transitions m/z 379 → 262 (quantifier) and 379 → 170 (qualifier) for specificity .

- Validation Parameters : Ensure linearity (R² > 0.99), LOD (0.1 µg/mL), and recovery (>90%) in biological fluids .

How can researchers investigate the metabolic stability of this compound?

Methodological Answer:

In Vitro Microsomal Assays :

- Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM). Monitor parent compound depletion over 60 min .

Metabolite Identification :

CYP Inhibition Screening :

Methodological Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.